molecular formula C32H30F5N3O6 B8820663 (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid CAS No. 2409132-62-1

(R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid

Cat. No.: B8820663
CAS No.: 2409132-62-1
M. Wt: 647.6 g/mol
InChI Key: DZRKCADRNQWHJJ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluoro, methoxy, and trifluoromethyl groups, as well as a pyrimidinyl moiety. The presence of these groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidinyl Moiety: The pyrimidinyl ring is typically synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions using fluorinating agents and methoxylating agents, respectively.

    Attachment of the Benzyl and Phenylethyl Groups: The benzyl and phenylethyl groups are attached through nucleophilic substitution reactions, often facilitated by the use of strong bases or catalysts.

    Final Coupling and Hydroxylation: The final step involves coupling the intermediate with butanoic acid and introducing the hydroxy group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidinyl moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its multiple functional groups make it a versatile molecule for probing biological systems and understanding molecular interactions.

Medicine

In medicine, ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for the development of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid
  • (S)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid
  • ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(amino)butanoic acid

Uniqueness

The uniqueness of ®-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)(hydroxy)amino)butanoic acid lies in its specific stereochemistry and the combination of functional groups The presence of both fluoro and trifluoromethyl groups, along with the pyrimidinyl moiety, imparts unique chemical and biological properties that distinguish it from similar compounds

Properties

CAS No.

2409132-62-1

Molecular Formula

C32H30F5N3O6

Molecular Weight

647.6 g/mol

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]-hydroxyamino]butanoic acid

InChI

InChI=1S/C32H30F5N3O6/c1-19-28(21-11-6-14-26(46-2)29(21)34)30(43)39(18-25(20-9-4-3-5-10-20)40(45)16-8-15-27(41)42)31(44)38(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,45H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1

InChI Key

DZRKCADRNQWHJJ-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)N(CCCC(=O)O)O)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N(CCCC(=O)O)O)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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